![molecular formula C22H19N3O4 B2810476 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one CAS No. 941883-14-3](/img/structure/B2810476.png)
6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
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Description
6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Rajanarendar et al. (2010) explored the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These compounds were tested for their antimicrobial properties against various bacterial and fungal strains, showing good activity compared to standard antibiotics. This research indicates the potential of similar quinolinone derivatives in developing new antimicrobial agents (Rajanarendar et al., 2010).
Anticancer Properties
Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones and evaluated their in vitro antiproliferative activities against various human cancer cell lines. Compounds exhibited significant cytotoxicity, highlighting the therapeutic potential of quinolinone derivatives in cancer treatment (Reis et al., 2011).
Enzymatic Effects
Ismail (2002) investigated the enzymatic effects of novel 1,2-dihydro-3-(triazin-5/6-yl)benzo[h]quinolin-2-one derivatives. These compounds showed potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology and industrial processes (Ismail, 2002).
Structural Analysis and Conformation
Cuervo et al. (2009) conducted a detailed structural analysis of 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one and related compounds. The study focused on the conformational and configurational disorder, including hydrogen-bonded chains and pi-stacked interactions. These findings provide valuable insights into the molecular structures that could influence the design of new compounds with enhanced properties (Cuervo et al., 2009).
Antioxidant Activity
Hassan et al. (2017) synthesized novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and evaluated their antioxidant activities. Certain derivatives showed higher antioxidant activities than the standard antioxidant, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Hassan et al., 2017).
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21-10-8-17(16-7-9-19-20(12-16)29-14-28-19)23-25(21)13-22(27)24-11-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-10,12H,3,5,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDWIHCSGTHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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